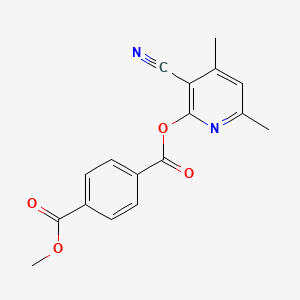

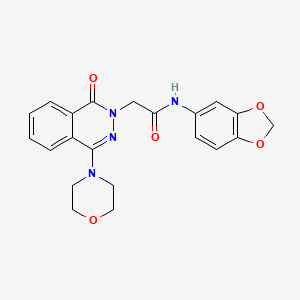

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate” is a chemical compound with the molecular formula C17H14N2O4 . It’s a research-grade product and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The presence of a base can affect the selectivity of the formation of 3-cyano-4,6-dimethyl-2-pyridone .Molecular Structure Analysis

The molecular weight of “1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate” is 310.309. In related compounds, the crystal lattice combines heterocyclic cations into polymer chains through contacts between the nitrogen atom of the nitrile group of one molecule and the hydrogen atom of the methyl group at the C (5) atom of another molecule .Chemical Reactions Analysis

The sequence of condensation, alkylation, and halocyclization reactions was investigated during the synthesis of related compounds . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Applications De Recherche Scientifique

Photochemical Cycloaddition

A study explored the photochemical reaction of 1-cyanonaphthalene with substituted pyridines, including 3-cyano-4,6-dimethyl-2-methoxypyridine, leading to various adducts. These reactions underscore the potential of using such compounds in creating novel photochemical pathways for synthesizing complex chemical structures (Sakamoto et al., 2000).

Environmental Remediation

Research on the esterase DmtH's capability to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT) indicates the potential for bioremediation of plastic additives, showcasing how enzymes can mitigate environmental pollution from industrial compounds (Cheng et al., 2020).

Material Science and Luminescence

Studies have demonstrated the synthesis and luminescent properties of nitrile-based 2-pyridone molecules, including 3-cyano-4,6-dimethyl-2-pyridone derivatives, for potential use in organic light-emitting diodes (OLEDs), signifying the role of such compounds in advancing materials for optoelectronic applications (Chen et al., 2011).

Synthesis and Chemical Transformations

Research into the green synthesis of renewable dimethyl terephthalate-like monomer from eugenol, along with studies on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalysts, illustrates the versatility of related compounds in synthesizing key industrial materials and intermediates from more sustainable resources or through novel catalytic processes (Firdaus et al., 2020); (Zheng et al., 2017).

Propriétés

IUPAC Name |

4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUJKZPPMVBBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

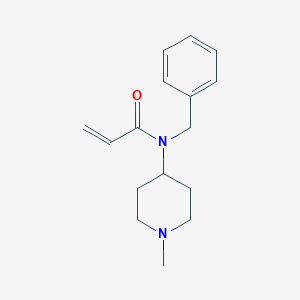

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)

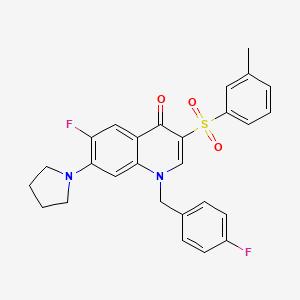

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)

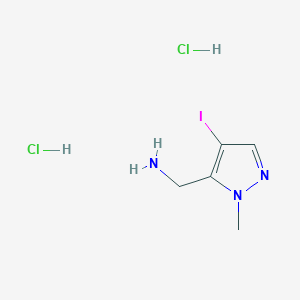

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

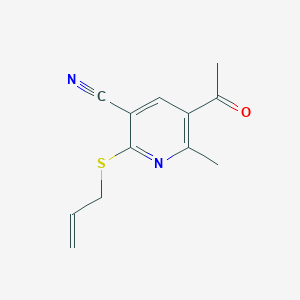

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)